aminotiófenos

Aminothiophenes are a class of heterocyclic compounds featuring an aromatic ring system with both sulfur and nitrogen atoms as key components. These molecules typically contain at least one thiophene ring fused to an amino group, contributing unique electronic and structural properties that make them valuable in various applications.

Structurally, aminothiophenes can be synthesized through a variety of methods including nucleophilic substitution reactions or condensation processes. Their chemical stability and reactivity profile vary depending on the specific substituents attached to the ring system, allowing for tailored synthesis for different uses.

In terms of their utility, aminothiophenes find applications in organic electronics due to their ability to act as electron donors or acceptors, making them suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Additionally, these compounds have been explored in pharmaceutical research for their potential anti-inflammatory and antimicrobial properties.

Overall, the diverse nature of aminothiophenes makes them an intriguing area of study and development across multiple industries, from materials science to medicine.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

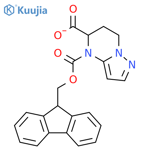

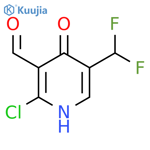

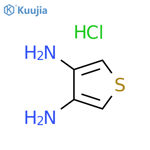

|

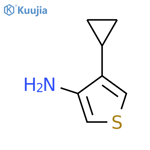

3,4-Diaminothiophene Dihydrochloride | 90069-81-1 | C4H7ClN2S |

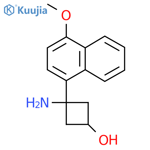

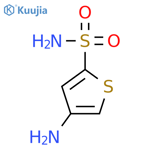

|

4-aminothiophene-2-sulfonamide | 17510-80-4 | C4H6N2O2S2 |

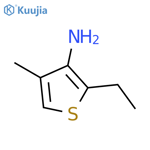

|

3-Thiophenamine, 2-ethyl-4-methyl- | 87675-36-3 | C7H11NS |

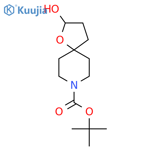

|

3-Thiophenamine Oxalate | 861965-63-1 | C6H7NO4S |

|

3-Aminothiophene-2-carbonitrile | 56489-05-5 | C5H4N2S |

|

thiophen-3-amine hemioxalate | 172657-42-0 | C10H12N2O4S2 |

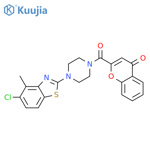

|

2-(1-ethyl-1H-1,2,4-triazol-5-yl)thiophen-3-amine | 1250889-48-5 | C8H10N4S |

|

4-cyclopropylthiophen-3-amine | 1368005-00-8 | C7H9NS |

|

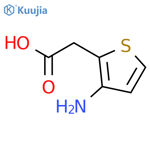

2-Thiopheneacetic acid,3-amino- | 740020-96-6 | C6H7NO2S |

|

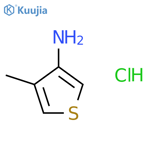

4-methylthiophen-3-amine hydrochloride | 24030-00-0 | C5H8ClNS |

Literatura Relacionada

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887

Fornecedores recomendados

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados